molecular formula C12H17N B12075122 Dimethyl-(3-phenyl-but-3-enyl)-amine CAS No. 37918-73-3

Dimethyl-(3-phenyl-but-3-enyl)-amine

Cat. No.: B12075122
CAS No.: 37918-73-3
M. Wt: 175.27 g/mol
InChI Key: BHNRHKCRCPZZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-(3-phenyl-but-3-enyl)-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a 3-phenyl-but-3-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(3-phenyl-but-3-enyl)-amine typically involves the reaction of 3-phenyl-but-3-en-1-ol with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid to promote the formation of the amine.

    Solvent: Solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(3-phenyl-but-3-enyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted amines.

Scientific Research Applications

Dimethyl-(3-phenyl-but-3-enyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Dimethyl-(3-phenyl-but-3-enyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with cellular receptors to modulate biological responses.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl-(3-phenyl-propyl)-amine: Similar structure but lacks the double bond in the butenyl chain.

    Dimethyl-(3-phenyl-butyl)-amine: Similar structure with a saturated butyl chain instead of the unsaturated butenyl chain.

Uniqueness

Dimethyl-(3-phenyl-but-3-enyl)-amine is unique due to the presence of the double bond in the butenyl chain, which imparts distinct chemical reactivity and potential biological activity compared to its saturated counterparts.

Properties

CAS No.

37918-73-3

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N,N-dimethyl-3-phenylbut-3-en-1-amine

InChI

InChI=1S/C12H17N/c1-11(9-10-13(2)3)12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3

InChI Key

BHNRHKCRCPZZFP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.